molecular formula C10H8ClN3O B8533864 6-Chloro-2-Aminoquinoline-3-Carboxamide

6-Chloro-2-Aminoquinoline-3-Carboxamide

Cat. No.: B8533864
M. Wt: 221.64 g/mol
InChI Key: LXUATMNYUKVMFT-UHFFFAOYSA-N
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Description

6-Chloro-2-Aminoquinoline-3-Carboxamide is a functionalized quinoline derivative of significant interest in medicinal and heterocyclic chemistry. This compound features a quinoline scaffold, a structure historically prominent in the development of therapeutics, famously exemplified by the antimalarial drug quinine . The specific substitution pattern on this molecule—with an amino group at the 2-position, a carboxamide at the 3-position, and a chloro group at the 6-position—makes it a versatile and valuable building block for chemical synthesis . This compound is primarily used in research as a key precursor for the synthesis of more complex nitrogen-containing heterocycles. In particular, derivatives of 2-aminoquinoline-3-carboxamide are known to serve as direct precursors for the construction of pyrimido[4,5-b]quinoline systems, which are tricyclic fused heterocycles of high biological relevance . These fused systems are found in compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antimalarial properties . The presence of multiple functional groups allows for diverse chemical transformations, including cyclization, condensation, and metal-catalyzed coupling reactions, enabling medicinal chemists to generate libraries of compounds for drug discovery programs . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-amino-6-chloroquinoline-3-carboxamide

InChI

InChI=1S/C10H8ClN3O/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15)

InChI Key

LXUATMNYUKVMFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Quinoline derivatives exhibit diverse biological activities based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Biological Implications Reference
6-Chloro-2-Aminoquinoline-3-Carboxamide Cl (6), NH₂ (2), CONH₂ (3) Not Provided Amine, Carboxamide Enhanced solubility, H-bonding Target
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide Cl (6), 3-pyridinyl (2), CONH-(pyridinylmethyl) (4) - Pyridinyl, Carboxamide Increased aromatic stacking potential
2-Amino-6-chloro-3-methylquinoline Cl (6), NH₂ (2), CH₃ (3) 192.64 Amine, Methyl Reduced solubility, steric hindrance
2-Chloro-6-methylquinoline-3-carbaldehyde Cl (2), CH₃ (6), CHO (3) 205.6 Aldehyde, Methyl Electrophilic reactivity, lower stability
(R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide Cl (7), OCH₃ (6), CONH₂ (3) 362.81 Methoxy, Carboxamide Improved target selectivity (kinase inhibition)
Key Observations :

Carboxamide vs. Aldehyde: The carboxamide group in the target compound (position 3) provides stability and hydrogen-bonding capability compared to aldehydes (e.g., 2-Chloro-6-methylquinoline-3-carbaldehyde), which are more reactive but prone to oxidation .

Pyridinyl Substitutions : The pyridinyl groups in ’s compound enhance π-π stacking interactions, which may improve binding to aromatic residues in enzymes or receptors .

Pharmacological and Physicochemical Properties

  • Solubility : Carboxamide-containing derivatives (e.g., and ) generally exhibit higher aqueous solubility than methyl- or aldehyde-substituted analogs due to hydrogen-bonding capacity .
  • Metabolic Stability: Fluorinated derivatives (e.g., 6-Chloro-3-Fluoro-2-hydroxyquinoline in ) show increased metabolic stability due to fluorine’s electronegativity, whereas methoxy groups () may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-Aminoquinoline-3-Carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of quinoline derivatives often employs classical protocols like the Gould–Jacob or Skraup reactions. For this compound, cyclization of substituted anilines with ketones or aldehydes under acidic conditions is a starting point. Key variables include temperature control (80–120°C), solvent selection (e.g., polyphosphoric acid for cyclization), and stoichiometry of chlorinating agents (e.g., POCl₃). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) improves purity. Yield optimization requires balancing reaction time and reagent excess to minimize byproducts like dehalogenated intermediates .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For NMR:

  • ¹H NMR : Look for aromatic protons in the quinoline core (δ 7.5–8.5 ppm), NH₂ groups (δ 5.5–6.5 ppm, broad), and carboxamide protons (δ 10–12 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm) and chloro-substituted carbons.
    IR should show C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). HRMS (ESI⁺) provides exact mass validation (e.g., [M+H]⁺ calculated for C₁₀H₈ClN₃O: 230.0354) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in quinoline carboxamide derivatives?

  • Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. For antimicrobial activity, use microbroth dilution (MIC against S. aureus or E. coli). Cytotoxicity can be assessed via MTT assays on HEK-293 or HeLa cell lines. Ensure consistent DMSO concentration (<1% v/v) to avoid solvent interference. Dose-response curves (IC₅₀) should be triplicated to confirm reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Co-crystallize the compound with a compatible solvent (e.g., DMSO/water) and collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å). Refinement via SHELXL (v.2018/3) allows precise modeling of bond lengths, angles, and torsional parameters. Key metrics: R-factor < 5%, wR₂ < 15%, and electron density maps (Fo-Fc) confirming absence of disorder. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate intramolecular hydrogen bonding (N-H⋯O=C) .

Q. What strategies address contradictory bioactivity data between enzyme inhibition assays and cellular models for this compound?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate logP (optimal range: 2–3.5). Validate target engagement via cellular thermal shift assays (CETSA). If cellular activity is lower than in vitro, consider prodrug strategies (e.g., esterification of the carboxamide). Alternatively, perform RNA-seq to identify compensatory pathways .

Q. How does substitution at the 6-chloro position influence the compound’s binding affinity in molecular docking studies?

  • Methodological Answer : Replace Cl with F, Br, or CF₃ and dock into target proteins (e.g., HIV-1 integrase) using AutoDock Vina. Parameterize force fields (AMBER99SB-ILDN) for halogen bonding (Cl⋯π interactions). Compare binding energies (ΔG) and ligand efficiency metrics. Fluorine substitution may enhance hydrophobic interactions but reduce electronegativity. MD simulations (100 ns) can assess stability of ligand-protein complexes .

Q. What computational methods predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer : Use in silico tools like SwissADME for CYP450 metabolism prediction (e.g., CYP3A4/2D6 substrates). Toxicity endpoints (AMES, hERG inhibition) can be modeled with ProTox-II. Prioritize metabolites via MetaPrint2D-Reactivity. Validate predictions with in vitro hepatocyte clearance assays (human microsomes, t₁/₂ > 30 min desirable) .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer : Standardize sample preparation (e.g., degas DMSO-d⁶, control moisture levels). Use qNMR with an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) for purity quantification. Batch variability >5% warrants investigation into synthetic intermediates (e.g., incomplete chlorination) or storage conditions (light/temperature sensitivity) .

Q. What frameworks ensure reproducibility in SAR studies of quinoline carboxamides?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols (reagent LOT numbers, humidity), assay conditions (cell passage numbers, serum batches), and statistical methods (ANOVA with post-hoc correction). Publicly deposit raw data in repositories like Zenodo or ChEMBL .

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